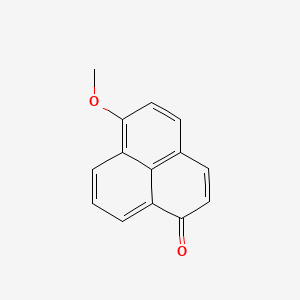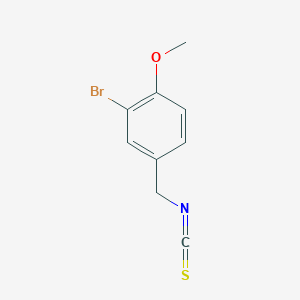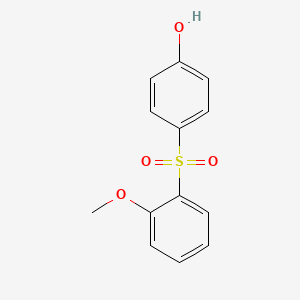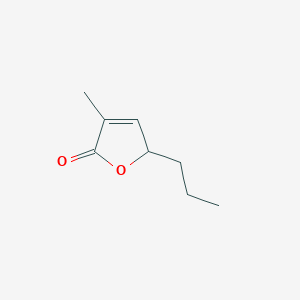
2(5H)-Furanone, 3-methyl-5-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 3-methyl-5-propyl- is a heterocyclic organic compound that belongs to the furanone family It is characterized by a furan ring with a lactone structure, which includes a methyl group at the 3-position and a propyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-methyl-5-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 3-methyl-5-propyl-2-pentenoic acid. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the furanone ring.
Industrial Production Methods
Industrial production of 2(5H)-Furanone, 3-methyl-5-propyl- often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 3-methyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyl-5-propyl-2-furanone carboxylic acid.
Reduction: Formation of 3-methyl-5-propyl-dihydrofuranone.
Substitution: Formation of halogenated furanones or other substituted derivatives.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 3-methyl-5-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 3-methyl-5-propyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biochemical processes. Its lactone structure allows it to form stable complexes with target molecules, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2(5H)-Furanone, 3-methyl-5-butyl-
- 2(5H)-Furanone, 3-methyl-5-ethyl-
- 2(5H)-Furanone, 3-methyl-5-isopropyl-
Uniqueness
2(5H)-Furanone, 3-methyl-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
54439-35-9 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
4-methyl-2-propyl-2H-furan-5-one |
InChI |
InChI=1S/C8H12O2/c1-3-4-7-5-6(2)8(9)10-7/h5,7H,3-4H2,1-2H3 |
Clave InChI |
ZRFXWQZTKYPDGH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C=C(C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



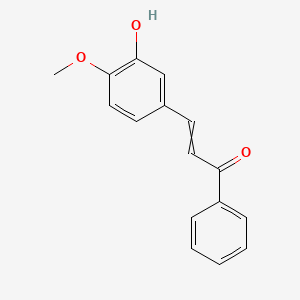


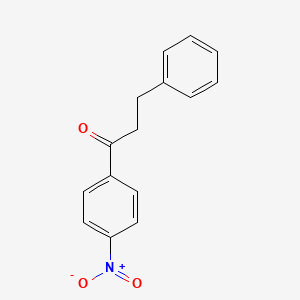

![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)
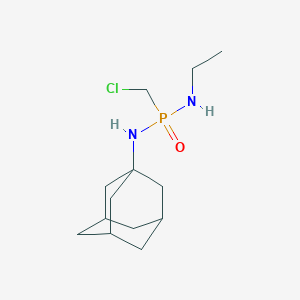
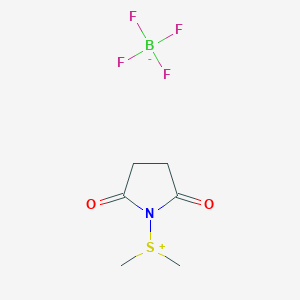
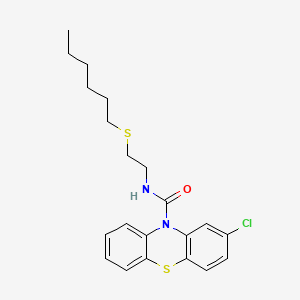
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-methyl-](/img/structure/B14633520.png)
